(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine
Overview
Description
(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine is a chiral diamine compound with significant applications in various fields of chemistry. It is characterized by its two phenyl groups and a benzyl group attached to the ethylenediamine backbone, making it a valuable ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (1R,2R)-1,2-diphenylethylenediamine.
Benzylation: The primary amino groups of (1R,2R)-1,2-diphenylethylenediamine are benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Imines, amides
Reduction: Secondary amines
Substitution: Various benzyl derivatives
Scientific Research Applications
(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine has numerous applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral selector in chromatographic techniques.
Industry: The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-N-Benzyl-1,2-diphenylethylenediamine primarily involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then participate in catalytic cycles to produce enantiomerically enriched products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and asymmetric induction.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Lacks the benzyl group but shares the ethylenediamine backbone.
(1R,2R)-Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of phenyl groups.
(1R,2R)-1,2-Diphenylethane-1,2-diol: Similar structure but with hydroxyl groups instead of amino groups.
Uniqueness
(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine is unique due to its benzyl group, which enhances its steric and electronic properties, making it a more effective chiral ligand in asymmetric catalysis compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-N'-benzyl-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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